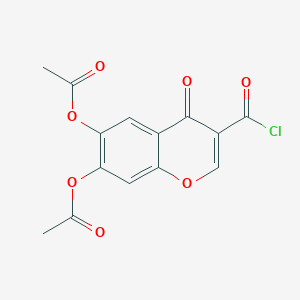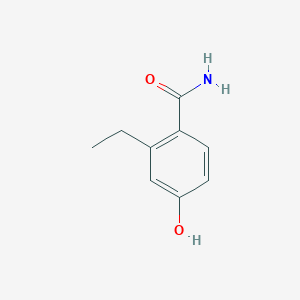
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is an organic compound with the molecular formula C17H17BrO3. It is a derivative of benzaldehyde, featuring a benzyloxy-propoxy group, a bromine atom, and a methoxy group attached to the benzene ring. This compound has gained attention in scientific research due to its potential biological activity and various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Methoxylation: The methoxy group is introduced at the 4-position using methanol and a suitable catalyst.
Benzyloxy-propoxy Group Addition:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products:
Oxidation: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzoic acid.
Reduction: 3-(3-Benzyloxy-propoxy)-2-bromo-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde involves its interaction with specific molecular targets. The benzyloxy-propoxy group and the bromine atom play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
3-(3-(Benzyloxy)propoxy)benzaldehyde: Lacks the bromine and methoxy groups.
1-{[3-(benzyloxy)propoxy]methyl}-4-bromobenzene: Contains a similar benzyloxy-propoxy group but differs in the position of the bromine atom and the absence of the methoxy group.
Uniqueness: 2-Bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde is unique due to the presence of both the bromine and methoxy groups, which contribute to its distinct chemical and biological properties
特性
分子式 |
C18H19BrO4 |
|---|---|
分子量 |
379.2 g/mol |
IUPAC名 |
2-bromo-4-methoxy-3-(3-phenylmethoxypropoxy)benzaldehyde |
InChI |
InChI=1S/C18H19BrO4/c1-21-16-9-8-15(12-20)17(19)18(16)23-11-5-10-22-13-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChIキー |
NHFXZMCYALKEMJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OCCCOCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxyphenyl)[1,1'-biphenyl]-2-amine](/img/structure/B8577230.png)








methanone](/img/structure/B8577290.png)


